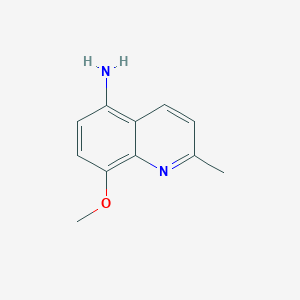

8-Methoxy-2-methylquinolin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFLZEYAFJKRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460129 | |

| Record name | 8-methoxy-2-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82450-28-0 | |

| Record name | 8-methoxy-2-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 8-Methoxy-2-methylquinolin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Methoxy-2-methylquinolin-5-amine. The information herein is crucial for researchers and professionals engaged in drug discovery and development, offering essential data to predict the compound's behavior in biological systems and to inform formulation strategies. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information on its hydrochloride salt with computationally predicted values for the free base.

Core Physicochemical Data

A summary of the available and predicted physicochemical properties of this compound and its hydrochloride salt is presented below. These values provide a foundational understanding of the molecule's characteristics.

| Property | This compound (Free Base) | This compound monohydrochloride | Data Source |

| Molecular Formula | C₁₁H₁₂N₂O | C₁₁H₁₂N₂O·HCl | Calculated / CymitQuimica[1] |

| Molecular Weight | 188.23 g/mol | 224.73 g/mol | Calculated / CymitQuimica[1] |

| Melting Point | Predicted: 156-158 °C (for 8-methoxyquinolin-5-amine) | No Data Available | ChemicalBook[2] |

| Boiling Point | Predicted: 355.7 ± 27.0 °C (for 8-methoxyquinolin-5-amine) | No Data Available | ChemicalBook[2] |

| Aqueous Solubility | Predicted LogS: -3.5 to -2.5 (Slightly Soluble) | Expected to be higher than the free base | Predicted |

| pKa (most basic) | Predicted: 4.5 - 5.5 | No Data Available | Predicted |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 2.0 - 2.5 | No Data Available | Predicted |

Note: Predicted values are derived from computational models and should be confirmed by experimental data. The data for melting and boiling points are for the closely related compound 8-methoxyquinolin-5-amine and are provided as an estimation.

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

-

A small, dried sample of this compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. A sharp melting range typically indicates a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's bioavailability.

Methodology:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.

Workflow and Visualization

Given the absence of specific signaling pathway data for this compound, a logical workflow for the physicochemical characterization of a novel chemical entity is presented below. This diagram illustrates the typical progression from synthesis to the application of physicochemical data in drug development.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation and application of this compound in scientific and drug development endeavors. Experimental verification of the predicted properties is strongly recommended.

References

"8-Methoxy-2-methylquinolin-5-amine CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Methoxy-2-methylquinolin-5-amine, a quinoline derivative of interest in pharmaceutical research. This document collates critical chemical data, potential synthetic pathways, and relevant biological evaluation methodologies.

Core Compound Data

Quantitative data for this compound and its common salt form are summarized below. The free base information is calculated based on the provided data for the monohydrochloride salt.

| Property | This compound (Free Base) | This compound monohydrochloride |

| CAS Number | Not explicitly found | 1050509-30-2[1] |

| Molecular Formula | C₁₁H₁₂N₂O | C₁₁H₁₂N₂O•HCl[1] |

| Molecular Weight | 188.23 g/mol | 224.73 g/mol [1] |

| Appearance | Not specified | Powder[1] |

| Purity | Not specified | Min. 95 Area-%[1] |

Potential Synthetic Pathway

While a specific, validated synthesis protocol for this compound was not identified in the reviewed literature, a plausible route can be extrapolated from established syntheses of related aminoquinolines. A common approach involves the nitration of a quinoline precursor followed by reduction of the nitro group to an amine.

A potential, though unverified, synthesis could proceed as follows:

References

Spectroscopic Analysis of 8-Methoxy-2-methylquinolin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 8-Methoxy-2-methylquinolin-5-amine. Due to the limited availability of experimental spectral data in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) absorption bands based on the compound's functional groups. Detailed, generalized experimental protocols for obtaining NMR and IR spectra are provided to guide researchers in the empirical analysis of this compound. Additionally, a standard workflow for the spectroscopic characterization of synthesized organic compounds is presented. This guide serves as a foundational resource for the identification and characterization of this compound in research and drug development settings.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.85 | d |

| H-4 | 7.15 | d |

| H-6 | 6.80 | d |

| H-7 | 7.20 | d |

| -CH₃ (at C2) | 2.60 | s |

| -OCH₃ (at C8) | 4.00 | s |

| -NH₂ (at C5) | 4.50 | br s |

d = doublet, s = singlet, br s = broad singlet

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is expected to show the following resonances:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158.0 |

| C-3 | 121.0 |

| C-4 | 135.0 |

| C-4a | 128.0 |

| C-5 | 145.0 |

| C-6 | 110.0 |

| C-7 | 120.0 |

| C-8 | 155.0 |

| C-8a | 140.0 |

| -CH₃ (at C2) | 25.0 |

| -OCH₃ (at C8) | 56.0 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300-3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=C Stretch (Aromatic) | 1400-1600 | Medium to Weak |

| C-N Stretch (Aromatic Amine) | 1250-1335 | Strong |

| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric) | Strong |

| 1000-1075 (symmetric) | Strong | |

| N-H Bend (Primary Amine) | 1580-1650 | Medium |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a thin film.

Sample Preparation:

-

Place a small amount (approximately 1-2 mg) of finely ground this compound onto a clean, dry IR-transparent window (e.g., KBr, NaCl).

-

Add a drop of a volatile solvent in which the compound is soluble (e.g., dichloromethane, acetone).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the window.

Data Acquisition:

-

Place the prepared window into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

An In-depth Technical Guide on the Solubility and Stability of 8-Methoxy-2-methylquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 8-Methoxy-2-methylquinolin-5-amine, a novel quinoline derivative. Due to the limited publicly available data on this specific molecule, this document focuses on established methodologies and predictive insights based on the constituent chemical moieties. It offers detailed experimental protocols for determining both kinetic and thermodynamic solubility, alongside a systematic approach to stability assessment through forced degradation studies as mandated by ICH guidelines. Data presentation templates and visualizations are included to aid researchers in organizing and interpreting their findings. This guide is intended to be a practical resource for scientists engaged in the physicochemical characterization of new chemical entities in the drug discovery and development process.

Introduction: Physicochemical Properties of Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and antibacterials.[1][2] The physicochemical properties of these molecules, particularly solubility and stability, are critical determinants of their developability, influencing bioavailability, formulation, and shelf-life.[3][4]

The structure of this compound incorporates several key functional groups that are expected to influence its solubility and stability:

-

Quinoline Core: A weak base, the quinoline ring system's solubility is pH-dependent. At pH values below its pKa, the nitrogen atom becomes protonated, increasing aqueous solubility.[5]

-

8-Methoxy Group: The methoxy group can increase lipophilicity, potentially decreasing aqueous solubility.[6] However, it can also participate in hydrogen bonding, which may modulate solubility.

-

2-Methyl Group: This group generally increases lipophilicity and can influence crystal packing, which in turn affects solubility.[7] 2-methylquinoline is described as practically insoluble in water.[8]

-

5-Amino Group: The basic amine group is expected to significantly increase aqueous solubility at acidic to neutral pH due to salt formation.[9][10]

Given these features, this compound is predicted to be an ionizable compound with pH-dependent solubility, likely exhibiting higher solubility in acidic conditions.

Data Presentation: Templates for Experimental Findings

Clear and structured data presentation is crucial for analysis and reporting. The following tables are provided as templates for researchers to record their experimental results for this compound.

Table 1: Solubility Data Summary

| Solubility Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | Nephelometry | |

| Kinetic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | Nephelometry | |

| Kinetic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Nephelometry | |

| Thermodynamic | PBS | 7.4 | 25 | Shake-Flask | |

| Thermodynamic | Water | As is | 25 | Shake-Flask | |

| Thermodynamic | 0.1 N HCl | ~1.0 | 25 | Shake-Flask | |

| Organic Solvent | Dichloromethane | N/A | 25 | Shake-Flask | |

| Organic Solvent | Methanol | N/A | 25 | Shake-Flask | |

| Organic Solvent | DMSO | N/A | 25 | Shake-Flask |

Table 2: Stability Data Summary - Forced Degradation

| Stress Condition | Conditions | Time (Days) | Assay (%) | Total Degradants (%) | Major Degradant (RRT) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 7 | |||

| Base Hydrolysis | 0.1 N NaOH, 60°C | 7 | |||

| Neutral Hydrolysis | Water, 60°C | 7 | |||

| Oxidative | 3% H₂O₂, RT | 7 | |||

| Thermal | 80°C, Solid State | 14 | |||

| Photolytic | ICH Option 2 (Solid) | N/A | |||

| Photolytic | ICH Option 2 (Solution) | N/A |

Experimental Protocols

The following sections detail the standard methodologies for determining the solubility and stability of a new chemical entity like this compound.

3.1.1 Kinetic Solubility Assay (Nephelometry)

This high-throughput method is used for early-stage assessment and involves adding a concentrated DMSO stock solution to an aqueous buffer and measuring the resulting precipitation.[3][11]

-

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Microtiter plates (96- or 384-well, clear bottom)

-

Nephelometer or plate reader with light scattering capabilities

-

-

Procedure:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.[12]

-

Dispense the appropriate aqueous buffer (e.g., PBS) into the wells of a microtiter plate.

-

Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the highest desired concentration, ensuring the final DMSO concentration is ≤1%.[13]

-

Perform serial dilutions directly in the plate to create a range of concentrations.

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[14]

-

Measure the light scattering in each well using a nephelometer.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control.

3.1.2 Thermodynamic Solubility Assay (Shake-Flask Method)

Considered the "gold standard," this method measures the equilibrium solubility of a compound and is crucial for pre-formulation studies.[15][16]

-

Materials:

-

Solid this compound

-

Selected aqueous and organic solvents

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled chamber

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., PBS pH 7.4).[15] The presence of undissolved solid should be visible.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4][14]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

-

Forced degradation studies are essential for developing and validating stability-indicating analytical methods and for understanding the degradation pathways of a drug substance.[17][18] The goal is to achieve 5-20% degradation of the active ingredient.[17][19]

-

Analytical Method: A stability-indicating HPLC method must be developed. This method should be able to separate the intact parent compound from all process impurities and degradation products.[20][21] Gradient reversed-phase HPLC with UV detection is commonly used.[20]

-

General Procedure:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stressor solutions.

-

For solid-state studies, place the compound powder in a suitable container.

-

Expose the samples to the stress conditions as detailed below.

-

At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

-

-

Stress Conditions (as per ICH Q1A(R2)): [17][18]

-

Acid Hydrolysis: 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).[19]

-

Base Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature (e.g., 60°C).[19]

-

Neutral Hydrolysis: Deionized water at elevated temperature (e.g., 60°C).

-

Oxidation: 3% hydrogen peroxide (H₂O₂) in water at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) in an oven.[19]

-

Photostability: The solid drug substance and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18][19] Samples should be compared to controls protected from light.

-

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for determining the key physicochemical properties of this compound.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Stability Studies.

Caption: Logical Relationships in Stability-Indicating Method Development.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. enamine.net [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. ingentaconnect.com [ingentaconnect.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. questjournals.org [questjournals.org]

The Pharmacological Potential of Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of tubulin polymerization, and interference with crucial signaling pathways that govern cell proliferation and survival.[4]

Quantitative Anticancer Activity

The anticancer efficacy of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of various quinoline derivatives against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivatives | MGC-803 (Gastric) | 1.38 | [2][5] |

| HCT-116 (Colon) | 5.34 | [2][5] | |

| MCF-7 (Breast) | 5.21 | [2][5] | |

| HL-60 (Leukemia) | 0.59 | [2][5] | |

| Phenylsulfonylurea-Quinoline Hybrid | HepG-2 (Liver) | 2.71 | [2][5] |

| A549 (Lung) | 7.47 | [2][5] | |

| MCF-7 (Breast) | 6.55 | [2][5] | |

| 7-Chloro-4-quinolinylhydrazone Derivatives | SF-295 (CNS) | 0.314 - 4.65 µg/mL | [1] |

| HCT-8 (Colon) | 0.314 - 4.65 µg/mL | [1] | |

| HL-60 (Leukemia) | 0.314 - 4.65 µg/mL | [1] | |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/mL | [1] |

| U937 (Lymphoma) | 43.95 ± 3.53 µg/mL | [1] | |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF-7 (Breast) | 29.8 | [1] |

| Novel Quinoline Derivatives | MDA-MB-231 (Breast) | GI50: 2.38 | [4] |

| K-562 (Leukemia) | GI50: 7.72 | [4] | |

| HOP-92 (Lung) | GI50: 2.37 | [4] | |

| SNB-75 (CNS) | GI50: 2.38 | [4] | |

| RXF 393 (Renal) | GI50: 2.21 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoline derivatives in culture medium.

-

After 24 hours of incubation, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Workflow of the MTT cytotoxicity assay.

Signaling Pathways in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[10][11] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Several quinoline derivatives have been developed as EGFR inhibitors.[12]

Simplified EGFR signaling pathway and inhibition by quinoline derivatives.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13][14][15] Its deregulation is a common event in cancer. Some quinoline derivatives have been identified as potent inhibitors of this pathway.[10][16]

PI3K/Akt/mTOR pathway inhibition by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents. Their activity extends to a broad range of Gram-positive and Gram-negative bacteria.[17][18] Some derivatives also exhibit antifungal properties.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative Class | Target Organism | MIC (µg/mL) | Reference |

| Quinolone Coupled Hybrids | Escherichia coli | 0.125 - 8 | [19] |

| Staphylococcus aureus | 0.125 - 8 | [19] | |

| 2-sulfoether-4-quinolones | Staphylococcus aureus | 0.8 µM | [20] |

| Bacillus cereus | 1.6 µM | [20] | |

| Quinoline-2-one Derivatives | MRSA | 0.75 | [21] |

| VRE | 0.75 | [21] | |

| MRSE | 2.50 | [21] | |

| Quinolinequinones | Staphylococcus aureus | 1.22 | [17] |

| Staphylococcus epidermidis | 1.22 | [17] | |

| Enterococcus faecalis | 4.88 | [17] | |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids | Streptococcus pneumoniae | ≤ 0.008 | [20] |

| Rhodamine incorporated quinoline derivatives | Mycobacterium tuberculosis H37Ra | 1.66–9.57 | [20] |

| Mycobacterium bovis BCG | 1.66–9.57 | [20] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion susceptibility test is a standard method to determine the susceptibility of bacteria to various antimicrobial agents.[19]

Principle: A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of growth inhibition will appear around the disk.

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.

-

-

Disk Application:

-

Aseptically place paper disks impregnated with the quinoline derivatives onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Zone of Inhibition Measurement:

-

Measure the diameter of the zone of growth inhibition around each disk in millimeters.

-

Interpret the results (susceptible, intermediate, or resistant) based on standardized charts.

-

Workflow of the Kirby-Bauer disk diffusion test.

Antiviral Activity

Certain quinoline derivatives have demonstrated promising antiviral activity against a range of viruses by interfering with viral entry and replication processes.

Quantitative Antiviral Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound/Derivative Class | Target Virus | EC50 | Reference |

| Amodiaquine Derivatives | SARS-CoV-2 | 1.08 µM, 2.08 µM, 3.92 µM | [22] |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus | Similar to mefloquine | [23] |

| Tilorone | SARS-CoV-2 | 0.1-100 µg/mL | [24] |

| Pyronaridine | SARS-CoV-2 | 0.1-100 µg/mL | [24] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[13][14][25]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Procedure:

-

Cell Seeding:

-

Seed a confluent monolayer of susceptible host cells in 6- or 12-well plates.

-

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the quinoline derivative.

-

Prepare a viral stock of known titer.

-

-

Infection and Treatment:

-

Pre-treat the cell monolayer with the quinoline derivative dilutions for a specific time.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

After a viral adsorption period, remove the inoculum.

-

-

Overlay and Incubation:

-

Add an overlay medium (e.g., containing methylcellulose or agarose) with the respective concentrations of the quinoline derivative to restrict viral spread to adjacent cells.

-

Incubate the plates for several days until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet).

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value.

-

Anti-inflammatory Activity

Quinoline derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity

| Compound/Derivative Class | Assay | IC50 | Reference |

| Quinoline-pyrazole conjugates | COX-2 Inhibition | 5.0 - 17.6 µM | [7][26] |

| 5-LOX Inhibition | 0.6 - 8.5 µM | [7][26] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the inhibition of nitric oxide synthase (NOS) activity.

Procedure:

-

Cell Culture and Stimulation:

-

Culture macrophages (e.g., RAW 264.7 cells) in 96-well plates.

-

Pre-treat the cells with various concentrations of the quinoline derivatives.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS and NO production.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant.

-

-

Griess Reaction:

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate in the dark at room temperature.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

-

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[5][27][28][29] The inhibition of the NF-κB pathway is a major mechanism for the anti-inflammatory effects of many compounds, including some quinoline derivatives.

Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine and mefloquine, have been pivotal in the treatment of malaria for decades.[30][31] They primarily act by interfering with the detoxification of heme in the malaria parasite.

Quantitative Antimalarial Activity

| Compound/Derivative Class | Plasmodium falciparum Strain | IC50 | Reference |

| Quinolinyl thiourea analogues | Chloroquine-resistant | 1.2 µM | [30] |

| Various quinoline derivatives | - | 0.014 - 5.87 µg/mL | [30] |

| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one | 3D7 | 0.62 µg/mL | [32] |

| Amino-quinoline derivative | Pf3D7 (chloroquine-sensitive) | 0.25 µM | [30] |

| Pyrazole-quinoline derivatives | - | 0.036 µg/mL | [31] |

| 2,8-bis(trifluoromethyl)quinoline derivatives | D10 (CQS) | ~4,800 nM | [33] |

| W2 (CQR) | ~1,600 nM | [33] |

Experimental Protocol: SYBR Green I-based Fluorescence Assay

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.[34][35][36][37]

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In malaria cultures, the fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Procedure:

-

Parasite Culture:

-

Maintain a synchronized culture of P. falciparum.

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of the quinoline derivatives in 96-well plates.

-

-

Assay Setup:

-

Add the parasite culture to the drug-containing plates.

-

Include drug-free controls (parasitized and non-parasitized red blood cells).

-

Incubate the plates for 72 hours under appropriate conditions.

-

-

Lysis and Staining:

-

Add a lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence of non-parasitized red blood cells.

-

Calculate the percentage of parasite growth inhibition and determine the IC50 value.

-

This technical guide provides a comprehensive overview of the diverse biological activities of quinoline derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights. The versatility of the quinoline scaffold continues to make it a privileged structure in the quest for novel and effective therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved drugs for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 29. NF-κB - Wikipedia [en.wikipedia.org]

- 30. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

- 34. [PDF] Whole-cell SYBR Green I assay for antimalarial activity assessment | Semantic Scholar [semanticscholar.org]

- 35. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 36. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 37. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Derivatives of 8-Methoxy-2-methylquinolin-5-amine: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2] This technical guide focuses on the derivatives of a specific and promising scaffold: 8-Methoxy-2-methylquinolin-5-amine. While this core structure is a versatile building block for complex compounds, this guide synthesizes information from closely related analogs to provide a comprehensive overview of its potential in drug discovery. We will explore proposed synthetic pathways, summarize quantitative biological data, detail experimental protocols, and visualize key processes to create a thorough resource for researchers.

Synthesis of this compound Derivatives

The 5-amino group on the 8-Methoxy-2-methylquinoline core is a key handle for synthetic modification, allowing for the introduction of a wide variety of functional groups through reactions such as amide bond formation, sulfonamide synthesis, and diazotization, among others.

Proposed Synthesis of Amide Derivatives

Amide derivatives are a common strategy to explore structure-activity relationships (SAR). The synthesis of N-substituted amide derivatives of this compound can be readily achieved by reacting the parent amine with various acyl chlorides or carboxylic acids (using a coupling agent like EDC/HOBt) in an appropriate solvent.

Caption: Proposed synthesis of amide derivatives.

Proposed Synthesis of Sulfonamide Derivatives

Sulfonamides are another important class of compounds with diverse biological activities. The synthesis of sulfonamide derivatives can be achieved by reacting this compound with various sulfonyl chlorides in the presence of a base. A similar strategy has been successfully employed for the synthesis of 8-methoxyquinoline-5-sulfonamides.[2]

Caption: Proposed synthesis of sulfonamide derivatives.

Biological Activity of Related Derivatives

While extensive data on derivatives of this compound is limited, studies on structurally similar compounds provide strong evidence for their potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Activity

Complex derivatives based on a related indolo[2,3-b]quinoline core have shown remarkable and selective cytotoxicity against colorectal cancer (CRC) cell lines.[3] These findings suggest that the 8-methoxyquinoline moiety is a key pharmacophore for potent anticancer activity.

| Compound Name | Cell Line | Activity (IC₅₀) | Reference |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (CRC) | 0.35 µM | [3] |

| Caco-2 (CRC) | 0.54 µM | [3] | |

| HIEC (Normal) | > 50 µM | [3] | |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 (CRC) | 0.33 µM | |

| Caco-2 (CRC) | 0.51 µM | ||

| AGS (Gastric) | 3.6 µM | ||

| PANC-1 (Pancreatic) | 18.4 µM | ||

| SMMC-7721 (Liver) | 9.7 µM | ||

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | 2.5 µM | [2] |

| MDA-MB-231 (Breast) | 4.3 µM | [2] | |

| A549 (Lung) | 6.2 µM | [2] |

Table 1: In Vitro Anticancer Activity of Related Quinoline Derivatives.

The mechanism for these indolo[2,3-b]quinoline derivatives involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.[3] The compounds were found to arrest the cell cycle at the G2/M phase, induce the production of reactive oxygen species (ROS), decrease mitochondrial membrane potential, and ultimately lead to apoptosis.[3]

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Antimicrobial Activity

Simpler quinoline derivatives have also been evaluated for their antimicrobial properties. 8-Methoxyquinoline itself and its 5-nitro derivative have demonstrated activity against a range of bacteria and fungi.[4] Furthermore, derivatives of the closely related 8-hydroxy-2-methylquinoline show potent antibacterial activity, particularly when halogenated.[5]

| Compound Name | Microorganism | Activity (MIC) | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 µM | [5] |

| MRSA | 1.1 µM | [5] | |

| M. smegmatis | 1.56 µM | [5] | |

| MSSA | 2.2 µM | [5] | |

| 8-O-prenyl-8-hydroxyquinoline derivative | MRSA (Biofilm) | 12.5 µM | [5] |

| Compound Name | Microorganism | Zone of Inhibition (mm) | Reference |

| 8-Methoxyquinoline | Bacillus subtilis | 18 | [4] |

| Salmonella typhi | 15 | [4] | |

| Aspergillus flavus | 20 | [4] | |

| 5-Nitro-8-methoxyquinoline | Bacillus subtilis | 15 | [4] |

| Salmonella typhi | 12 | [4] | |

| Aspergillus flavus | 18 | [4] |

Table 2 & 3: Antimicrobial Activity of Related Quinoline Derivatives.

Structure-activity relationship studies suggest that for antimicrobial activity, the presence of an 8-hydroxy group is important, and the introduction of electron-withdrawing groups, such as halogens at positions 5 and 7, significantly enhances potency.[5][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel chemical entities.

Synthesis Protocol: General Procedure for Amide Synthesis

-

Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, for example, triethylamine (TEA) or pyridine (1.5 eq.), to the solution.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final amide derivative.[7]

Biological Assay Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]

-

Cell Seeding: Seed cancer cells (e.g., HCT116, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO (150 µL), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[9]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Biological Assay Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, M. tuberculosis) in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The data from closely related analogs strongly suggest that its derivatives are likely to possess potent anticancer and antimicrobial activities. The synthetic accessibility of the 5-amino position allows for the creation of diverse chemical libraries to explore structure-activity relationships thoroughly.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of amide, sulfonamide, and other derivatives of this compound. Key areas of investigation should include:

-

Broad-panel anticancer screening to identify selective and potent agents.

-

Mechanism of action studies to confirm engagement with pathways like PI3K/AKT/mTOR.

-

Screening against a panel of clinically relevant microbes , including drug-resistant strains.

-

In vivo efficacy and pharmacokinetic studies for the most promising lead compounds.

This structured approach will enable the full potential of this versatile quinoline scaffold to be realized in the ongoing search for new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Safety and Handling Precautions for 8-Methoxy-2-methylquinolin-5-amine: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 8-Methoxy-2-methylquinolin-5-amine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar aromatic amines and quinoline derivatives and general principles of laboratory safety. It is imperative to obtain and review the official SDS from your supplier before commencing any work with this compound. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Presumed Hazard Profile

Based on data from analogous compounds such as quinoline and other aromatic amines, this compound should be treated as a hazardous substance.[1] Potential hazards include skin and eye irritation, and it may be harmful if swallowed.[2][3] Some related compounds are suspected of causing genetic defects and may damage fertility or an unborn child.[2][3] Therefore, a stringent approach to personal protection is mandatory.

The following table summarizes the presumed GHS classification and associated hazard and precautionary statements based on structurally related compounds.

| GHS Classification (Presumed) | Pictograms | Signal Word | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Carcinogenicity (Suspected, Category 2) | GHS08 | Warning | H351: Suspected of causing cancer. | P201, P202, P280, P308+P313, P405, P501 |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table outlines the minimum recommended PPE.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1] | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |

| Skin Protection | A flame-retardant lab coat is required. Full-body protection, such as coveralls, should be considered for larger quantities. | Prevents skin contact with the compound, which is presumed to be a skin irritant. |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of them after handling the substance.[1] | Provides a barrier against skin absorption and irritation. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes inhalation of the compound, which may cause respiratory irritation and could have other systemic toxic effects. |

First Aid Measures

In the event of exposure, immediate action is necessary. The following table provides first aid guidance.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Visual Guides

Spill and Disposal Procedures

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[4]

Spill Cleanup:

-

Control and Contain: In case of a spill, first ensure your own safety by wearing appropriate PPE.[5] For solid spills, carefully sweep or scoop the material to avoid creating dust.[6] Place the material into a labeled, sealed, and puncture-resistant hazardous waste container.[1]

-

Decontamination: Decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent wash followed by a standard cleaning procedure is recommended.[1] The spill area should be wiped down with a wet paper towel, which should also be disposed of as hazardous waste.[6]

Waste Disposal:

-

Solid Waste: All solid waste, including contaminated gloves, paper towels, weighing boats, and any unreacted compound, should be placed in a designated hazardous waste container. The container should be kept closed when not in use.[1]

-

Liquid Waste: Any solutions containing the compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container for organic waste. Do not mix incompatible waste streams.[1]

-

Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard warnings.[4]

Experimental Protocols: Cytotoxicity Assessment

Given that this compound is a novel compound, assessing its cytotoxicity is a critical first step in its safety evaluation. The MTT assay is a common colorimetric method for evaluating cell viability and proliferation.[7][8]

MTT Assay Protocol for Cytotoxicity Screening:

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

-

Cell Seeding:

-

Culture a relevant cell line (e.g., a human liver cell line like HepG2 for general toxicity, or a specific cancer cell line for efficacy studies) under standard conditions.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5% DMSO).[10]

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the crystals.[10][12]

-

Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[13]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

References

- 1. westlab.com [westlab.com]

- 2. lobachemie.com [lobachemie.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. chemkleancorp.com [chemkleancorp.com]

- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 8-Methoxy-2-methylquinolin-5-amine for Researchers and Drug Development Professionals

Introduction: 8-Methoxy-2-methylquinolin-5-amine is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the quinoline core, a methoxy group, a methyl group, and an amine substituent, make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercially available sources of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. Additionally, it explores the potential involvement of related quinoline derivatives in key signaling pathways relevant to drug development.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers, primarily as its monohydrochloride salt. The availability and product specifications from a key supplier are summarized below.

Table 1: Commercial Supplier and Product Specifications

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |

| CymitQuimica | This compound monohydrochloride | 1050509-30-2[1] | C₁₁H₁₂N₂O·HCl[1] | 224.73[1] | Min. 95 Area-%[1] | Powder[1] |

Physicochemical Properties

The table below outlines the key physicochemical properties of this compound. This data is essential for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Appearance | Expected to be a solid powder |

| Solubility | Solubility is expected to vary depending on the solvent and whether it is in the free base or salt form. |

| Melting Point | Not explicitly available for the free base. |

| Boiling Point | Not available. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from 8-methoxy-2-methylquinoline. This proposed pathway involves nitration followed by reduction of the nitro group to the desired amine.

Step 1: Nitration of 8-Methoxy-2-methylquinoline to form 8-Methoxy-2-methyl-5-nitroquinoline

This step introduces a nitro group at the 5-position of the quinoline ring, a common precursor to the amine.

-

Materials:

-

8-Methoxy-2-methylquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Methanol or Ethanol for recrystallization

-

-

Procedure:

-

In a round-bottom flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Dissolve 8-methoxy-2-methylquinoline in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 8-methoxy-2-methylquinoline, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-

Purify the crude 8-methoxy-2-methyl-5-nitroquinoline by recrystallization from a suitable solvent like methanol or ethanol.

-

Step 2: Reduction of 8-Methoxy-2-methyl-5-nitroquinoline to this compound

The nitro group is reduced to the corresponding amine in this final step.

-

Materials:

-

8-Methoxy-2-methyl-5-nitroquinoline

-

Tin(II) Chloride (SnCl₂) or Iron (Fe) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate or Dichloromethane for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Suspend 8-methoxy-2-methyl-5-nitroquinoline in ethanol or a mixture of ethanol and water in a round-bottom flask.

-

Add an excess of the reducing agent (e.g., Tin(II) chloride or iron powder).

-

Slowly add concentrated hydrochloric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude product from the synthesis will likely require purification to achieve the desired level of purity for research applications. Column chromatography is a standard method for this purpose.

-

Materials:

-

Crude this compound

-

Silica Gel (for column chromatography)

-

A suitable solvent system (e.g., a gradient of hexane and ethyl acetate, or dichloromethane and methanol)

-

-

Procedure:

-

Prepare a silica gel column in a suitable non-polar solvent.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity. The polarity gradient should be optimized based on TLC analysis of the crude product.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, various analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound. A general reverse-phase HPLC method for quinoline derivatives can be adapted.[2]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or 280 nm).

-

Procedure:

-

Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

-

Inject the sample into the HPLC system.

-

Run a gradient elution program, for example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B.

-

The purity is determined by the area percentage of the main peak in the chromatogram.

-

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the quinoline scaffold is a well-known pharmacophore present in many bioactive molecules. Derivatives of quinoline have been investigated for a wide range of therapeutic effects.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6][7][8] Its dysregulation is a hallmark of many diseases, including cancer, making it a key target for drug development. Several studies have demonstrated that various quinoline derivatives can act as inhibitors of the PI3K/Akt/mTOR pathway. Although direct evidence for this compound is lacking, its structural similarity to other quinoline-based inhibitors suggests that it could be a valuable starting point for the design of novel modulators of this pathway.

Visualizations

Caption: A flowchart illustrating the proposed synthetic route for this compound.

Caption: A diagram showing the general workflow for the purification and analysis of the synthesized compound.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by quinoline derivatives.

References

- 1. This compound monohydrochloride [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 8. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 8-Methoxy-2-methylquinolin-5-amine in Novel Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 8-Methoxy-2-methylquinolin-5-amine as a versatile scaffold in the design and synthesis of novel drug candidates, particularly those targeting cancer. The quinoline core is a well-established privileged structure in medicinal chemistry, and its derivatives have shown significant potential as inhibitors of various signaling pathways implicated in oncogenesis. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and data presentation for derivatives of this compound, with a focus on their potential to modulate the PI3K/AKT/mTOR signaling pathway.

Rationale for Use in Drug Design

The this compound scaffold offers several strategic advantages for novel drug design:

-

Proven Pharmacophore: Quinoline derivatives are integral to numerous approved drugs and clinical candidates, demonstrating favorable pharmacokinetic and pharmacodynamic properties.

-

Synthetic Tractability: The 5-amino group serves as a versatile synthetic handle for the introduction of a wide range of functional groups through well-established chemical reactions, such as amide and sulfonamide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR).

-

Targeting Key Cancer Pathways: As demonstrated by structurally related compounds, derivatives of this scaffold have the potential to inhibit critical cancer-related signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

Synthetic Protocols for Derivative Synthesis

The 5-amino group of this compound is a nucleophilic center that can be readily derivatized. Below are general protocols for the synthesis of N-acyl and N-sulfonyl derivatives.

General Protocol for N-Acylation

This protocol describes the synthesis of amide derivatives by reacting this compound with an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-